Product packaging for 3-Chlorothiophene-2-carbonyl chloride(Cat. No.:CAS No. 86427-02-3)

3-Chlorothiophene-2-carbonyl chloride

Cat. No.: B1586821
CAS No.: 86427-02-3
M. Wt: 181.04 g/mol
InChI Key: GCPHKTQMABHWPY-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Thiophene (B33073) Derivatives in Synthetic Chemistry

Halogenated thiophene derivatives are a cornerstone in the edifice of synthetic chemistry, primarily owing to the versatile reactivity imparted by the halogen substituents. The thiophene ring itself is an aromatic heterocycle that can undergo a variety of chemical transformations. youtube.com The introduction of a halogen atom onto the thiophene core significantly modulates its electronic properties and provides a reactive handle for a multitude of synthetic manipulations. google.com

These derivatives are crucial intermediates in the construction of a wide array of functional materials and biologically active molecules. The carbon-halogen bond in these compounds is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for the formation of carbon-carbon bonds. This capability allows for the elaboration of the thiophene scaffold with diverse aryl, alkyl, and vinyl groups, leading to the synthesis of complex molecular architectures.

Furthermore, the position of the halogen on the thiophene ring influences the regioselectivity of subsequent reactions, providing a strategic tool for chemists to control the outcome of their synthetic sequences. The presence of both a sulfur atom and a halogen offers multiple sites for functionalization, making halogenated thiophenes highly sought-after building blocks in the development of pharmaceuticals, agrochemicals, and organic electronic materials. fishersci.fr

Research Landscape and Strategic Importance of Acyl Chlorides in Organic Transformations

Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. libretexts.org They are highly reactive derivatives of carboxylic acids and play a pivotal role as strategic intermediates in a vast number of organic transformations. libretexts.orgmasterorganicchemistry.com The high reactivity of the acyl chloride group stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. youtube.comlibretexts.org

This inherent reactivity makes acyl chlorides exceptionally useful for the synthesis of other carboxylic acid derivatives, such as esters, amides, and anhydrides. masterorganicchemistry.com The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride is a common strategy to facilitate these transformations, which might otherwise be sluggish or require harsh reaction conditions. masterorganicchemistry.comlibretexts.org Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are commonly employed for this purpose. libretexts.orggoogle.com

The strategic importance of acyl chlorides is underscored by their widespread use in both laboratory-scale synthesis and industrial chemical processes. They serve as key building blocks in the production of a diverse range of products, including polymers, dyes, and active pharmaceutical ingredients. Their ability to readily introduce an acyl group into a molecule makes them an indispensable tool in the synthetic organic chemist's arsenal.

Overview of Scholarly Investigations Pertaining to 3-Chlorothiophene-2-carbonyl chloride

Scholarly investigations into this compound primarily focus on its role as a versatile intermediate in the synthesis of more complex heterocyclic systems and functional molecules. While dedicated studies on the compound itself are limited, its utility is evident through its application in various synthetic endeavors.

A key area of research involves the use of its precursor, 3-chlorothiophene-2-carboxylic acid, in the synthesis of novel compounds. For instance, research has been conducted on the synthesis of transition metal complexes using 3-chlorothiophene-2-carboxylic acid as a ligand. mdpi.com These studies explore the coordination chemistry of the thiophene derivative and investigate the properties of the resulting metal complexes, which have potential applications in areas such as catalysis and materials science. mdpi.com

The conversion of 3-chlorothiophene-2-carboxylic acid to this compound is a critical activation step for further reactions. A standard method for this transformation involves the use of thionyl chloride (SOCl₂). google.comlibretexts.org The resulting acyl chloride is significantly more reactive and can be readily coupled with various nucleophiles.

A notable synthetic application of a related isomer, 5-chlorothiophene-2-carbonyl chloride, is in the synthesis of the anticoagulant drug Rivaroxaban. google.com This highlights the importance of chloro-substituted thiophene carbonyl chlorides as key building blocks in the pharmaceutical industry. Although this example does not directly involve the 3-chloro isomer, it underscores the potential of this class of compounds in medicinal chemistry.

The reactivity of the 3-chlorothiophene (B103000) core has also been a subject of investigation. The chlorine atom at the 3-position influences the electronic distribution within the thiophene ring, directing subsequent substitution reactions and providing a site for further functionalization through cross-coupling reactions.

Table 1: Physicochemical Properties of this compound sigmaaldrich.comuni.lu

PropertyValue
Molecular Formula C₅H₂Cl₂OS
Molecular Weight 181.04 g/mol
Appearance Solid
InChI 1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H
InChIKey GCPHKTQMABHWPY-UHFFFAOYSA-N
SMILES ClC(=O)c1sccc1Cl

Table 2: Synthesis of 3-chlorothiophene-2-carboxylic acid (Precursor) prepchem.com

Reactant 1Reactant 2ReagentsProduct
3-hydroxy-2-methoxycarbonyl-thiophenePhosphorus pentachlorideCarbon tetrachloride3-chlorothiophene-2-carboxylic acid

Table 3: General Reaction for the Formation of Acyl Chlorides libretexts.orglibretexts.org

Starting MaterialReagentProduct
Carboxylic Acid (R-COOH)Thionyl Chloride (SOCl₂)Acyl Chloride (R-COCl)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl2OS B1586821 3-Chlorothiophene-2-carbonyl chloride CAS No. 86427-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHKTQMABHWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370970
Record name 3-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86427-02-3
Record name 3-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86427-02-3
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Synthetic Methodologies and Preparative Routes of 3 Chlorothiophene 2 Carbonyl Chloride

Established Synthetic Pathways

Established methods for synthesizing 3-Chlorothiophene-2-carbonyl chloride are reliable and well-documented, typically proceeding through the direct chlorination of its corresponding carboxylic acid or from functionalized thiophene (B33073) precursors.

Synthesis from 3-Chlorothiophene-2-carboxylic Acid

The most direct and conventional route to this compound is the conversion of 3-Chlorothiophene-2-carboxylic acid. sigmaaldrich.com This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a chloride atom using a suitable chlorinating agent.

Common chlorinating agents employed for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). Thionyl chloride is frequently used for the synthesis of acyl chlorides from carboxylic acids. For instance, the synthesis of 3,4,5-trichloro-2-thiophenecarbonyl chloride is achieved by heating the corresponding carboxylic acid with thionyl chloride in the presence of a catalyst like N,N-dimethyl-formamide (DMF). chemicalbook.com A similar method is employed for preparing 5-chlorothiophene-2-carbonyl chloride, where 5-chloro-2-thiophenecarboxylic acid is treated with thionyl chloride. google.com These examples suggest that thionyl chloride is an effective reagent for the chlorination of chlorothiophenecarboxylic acids to their respective carbonyl chlorides.

Phosphorus pentachloride is another powerful chlorinating agent capable of converting carboxylic acids to acid chlorides. google.com While directly documented for the synthesis of this compound, its utility is well-established in converting similar substrates.

The efficiency and yield of the synthesis depend significantly on the optimization of reaction parameters. Key variables include temperature, reaction time, and the choice of solvent.

For syntheses utilizing thionyl chloride, the reaction is often performed under reflux. For example, the preparation of 3,4,5-trichloro-2-thiophenecarbonyl chloride from its carboxylic acid involved heating the mixture at reflux for 3 hours in 1,2-dichloroethane (B1671644). chemicalbook.com In the synthesis of 5-chlorothiophene-2-carbonyl chloride, the process involves an initial addition of the carboxylic acid to thionyl chloride at a low temperature (below 0°C), followed by stirring at room temperature and then a reflux period of 1 to 3 hours. google.com The reaction is typically conducted under an inert atmosphere to prevent side reactions with moisture. google.com After the reaction is complete, excess thionyl chloride and solvent are removed, often through distillation under reduced pressure, to isolate the final product. google.com

Table 1: Reaction Conditions for Synthesis of Substituted Thiophenecarbonyl Chlorides using Thionyl Chloride

Starting MaterialChlorinating AgentSolventCatalystTemperatureReaction TimeProduct
3,4,5-Trichloro-2-thiophenecarboxylic acidThionyl chloride1,2-DichloroethaneDMFReflux3 hours3,4,5-Trichloro-2-thiophenecarbonyl chloride
5-Chloro-2-thiophenecarboxylic acidThionyl chlorideCarbon tetrachlorideN/A<0°C to Reflux1-3 hours5-Chlorothiophene-2-carbonyl chloride

This table presents data from syntheses of similar compounds to illustrate typical reaction parameters.

Precursor-Based Synthetic Approaches

Beyond the direct chlorination of the corresponding carboxylic acid, this compound can be synthesized from other thiophene derivatives. These precursor-based methods offer alternative pathways that may be advantageous depending on the availability of starting materials.

An important precursor for this synthesis is 3-Hydroxy-2-methoxycarbonylthiophene. The synthesis of the intermediate, 3-chlorothiophene-2-carboxylic acid, can be achieved from this precursor. prepchem.com In this method, 3-hydroxy-2-methoxycarbonylthiophene is treated with phosphorus pentachloride in a solvent such as carbon tetrachloride. google.comprepchem.com The reaction mixture is heated to boiling, and the precursor is added dropwise. prepchem.com The mixture is then refluxed for an extended period, for instance, 13 hours. prepchem.com Subsequent workup, which involves the careful addition of water and acidification, yields 3-chlorothiophene-2-carboxylic acid. prepchem.com This carboxylic acid can then be converted to the target this compound using the methods described in section 2.1.1.

Table 2: Synthesis of 3-Chlorothiophene-2-carboxylic Acid from Precursor

PrecursorReagentSolventReaction ConditionsProduct
3-Hydroxy-2-methoxycarbonylthiophenePhosphorus pentachlorideCarbon tetrachlorideReflux for 13 hours3-Chlorothiophene-2-carboxylic acid

This table outlines the established route to the key intermediate required for producing this compound.

Exploration of Novel and Efficient Synthetic Strategies

Research into the synthesis of thiophene-2-carbonyl chlorides continues to seek more efficient, cost-effective, and environmentally benign methods. A notable development is the use of oxalyl chloride as a reagent for the direct conversion of thiophenes to thiophene-2-carbonyl chlorides at elevated temperatures. google.comgoogleapis.com This approach avoids the need to pre-form and isolate the carboxylic acid intermediate.

This method involves reacting a thiophene derivative with oxalyl chloride at temperatures ranging from 160 to 250°C. googleapis.com For example, the reaction of 2-chlorothiophene (B1346680) with oxalyl chloride in a closed vessel at 180°C for 1 hour and 40 minutes resulted in an 85% conversion to 5-chlorothiophene-2-carbonyl chloride with a 71% yield. google.com Although this specific method has not been explicitly reported for the 3-chloro isomer, its success with other chlorinated thiophenes suggests its potential applicability for a more direct synthesis of this compound. The reaction times are significantly shorter compared to some traditional methods, and it starts from a more basic thiophene raw material. google.com Optimization of molar ratios, temperature, and pressure are key to maximizing the yield and minimizing the formation of byproducts. google.comgoogleapis.com

Comparative Analysis of Different Chlorinating Agents

The conversion of the parent carboxylic acid, 3-chlorothiophene-2-carboxylic acid, into its corresponding acid chloride is a critical step in the synthesis of the title compound. This transformation is typically achieved using various chlorinating agents, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and reaction conditions. The most common reagents employed for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent for the preparation of acid chlorides. The reaction of a carboxylic acid with thionyl chloride produces the desired acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture, simplifying purification. wikipedia.org In the synthesis of a related compound, 3,4,5-trichloro-2-thiophenecarbonyl chloride, the use of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in 1,2-dichloroethane at reflux resulted in a high yield of 98%. chemicalbook.com For the synthesis of 5-chlorothiophene-2-carbonyl chloride, a method utilizing thionyl chloride in a nonpolar solvent like carbon tetrachloride has been developed, which also reports high yield and purity. google.comcsbsju.edu

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often considered milder and more selective than thionyl chloride. wikipedia.org It also produces volatile byproducts (CO, CO₂, and HCl), facilitating product isolation. sciencemadness.org The reaction is typically carried out under milder conditions, often at room temperature, in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF. prepchem.com A patent for the preparation of thiophene-2-carbonyl chlorides highlights the use of oxalyl chloride at elevated temperatures, leading to good yields. For instance, the reaction of 2-chlorothiophene with oxalyl chloride in sulfolane (B150427) at 180°C yielded 71% of 5-chlorothiophene-2-carbonyl chloride. google.com While generally more expensive than thionyl chloride, its mildness can be advantageous for sensitive substrates. wikipedia.org

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that reacts with carboxylic acids to form acid chlorides. A known synthesis for the precursor, 3-chlorothiophene-2-carboxylic acid, involves the use of PCl₅. beilstein-journals.org The reaction with PCl₅ typically proceeds under vigorous conditions and produces phosphorus oxychloride (POCl₃) as a byproduct, which has a boiling point close to that of many acid chlorides, potentially complicating purification by distillation. jocpr.com

Cyanuric Chloride: As an alternative, cyanuric chloride has been mentioned as a versatile chlorinating agent, comparable to oxalyl chloride. A notable drawback is the formation of cyanuric acid as a byproduct, which needs to be filtered off. prepchem.com

A comparative summary of these chlorinating agents is presented in the interactive table below:

Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantagesByproducts
Thionyl Chloride (SOCl₂)Reflux, often with a catalyst (e.g., DMF)Cost-effective, volatile byproductsCan require heating, potentially harsh for sensitive substratesSO₂, HCl (gaseous)
Oxalyl Chloride ((COCl)₂)Room temperature or elevated temperatures, often with a catalyst (e.g., DMF)Milder, more selective, volatile byproductsMore expensive than thionyl chlorideCO, CO₂, HCl (gaseous)
Phosphorus Pentachloride (PCl₅)Often requires heatingPowerful reagentSolid reagent, byproduct (POCl₃) can complicate purificationPOCl₃, HCl
Cyanuric Chloride-VersatileSolid byproduct (cyanuric acid) requires filtrationCyanuric acid

Considerations for Scalable Synthesis and Industrial Relevance

The industrial production of this compound is driven by its role as a key intermediate in the manufacturing of high-value products like pharmaceuticals and agrochemicals. google.com For instance, substituted thiophenecarboxylic acid derivatives are building blocks for new classes of insecticides. skpharmteco.com Therefore, developing a scalable, safe, and cost-effective synthesis is of paramount importance.

When moving from laboratory-scale to industrial production, several factors must be considered:

Choice of Chlorinating Agent: While oxalyl chloride offers mildness, its higher cost might be a limiting factor for large-scale synthesis. wikipedia.org Thionyl chloride, being more economical, is often the preferred reagent in industrial settings. However, the safe handling of large quantities of this corrosive and toxic reagent, as well as the management of the gaseous byproducts (SO₂ and HCl), requires specialized equipment and stringent safety protocols.

Process Optimization: Reaction parameters such as temperature, reaction time, and stoichiometry need to be carefully optimized to maximize yield and purity while minimizing reaction time and energy consumption. For example, a patented process for a related compound involves the controlled addition of the carboxylic acid to thionyl chloride at low temperatures before heating to reflux, which can help manage the exothermicity of the reaction on a large scale. google.comcsbsju.edu

Solvent Selection: The choice of solvent is crucial. It should be inert to the reaction conditions, allow for efficient heat transfer, and be easily recoverable to minimize cost and environmental impact. Solvents like 1,2-dichloroethane or carbon tetrachloride have been used, but their environmental and health profiles are increasingly under scrutiny, prompting a search for greener alternatives. chemicalbook.comgoogle.comcsbsju.edu

Work-up and Purification: On an industrial scale, purification methods like distillation are common. The ease of separation of the product from byproducts and the solvent is a key consideration. The use of reagents that produce gaseous byproducts, such as thionyl chloride and oxalyl chloride, is advantageous in this regard. wikipedia.org

Waste Management: The generation of waste, particularly hazardous waste, is a major concern in industrial synthesis. The ideal process would have high atom economy and produce minimal and non-hazardous waste streams.

A study on the manufacturing routes for substituted thiophenes demonstrated the successful scale-up of related processes to a multi-kilogram scale, highlighting the feasibility of industrial production. skpharmteco.com

Green Chemistry Principles in Synthetic Design for this compound

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce the environmental impact and improve the sustainability of chemical manufacturing. The synthesis of this compound can be evaluated and improved through the lens of these principles.

Use of Safer Chemicals and Solvents: The traditional synthesis often employs hazardous reagents like thionyl chloride and chlorinated solvents. chemicalbook.comgoogle.comcsbsju.edu Green chemistry encourages the exploration of safer alternatives. While a direct, safer chlorinating agent for this specific transformation is not yet widely established, research into greener alternatives for acid chloride synthesis is an active area. Furthermore, replacing hazardous solvents with more environmentally benign options is a key goal.

Energy Efficiency: Industrial processes should be designed to be energy-efficient. Performing reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. The use of oxalyl chloride, which can often be used at room temperature, presents an advantage in this respect over methods requiring heating. prepchem.com

Waste Prevention: Designing synthetic routes that minimize waste generation is a fundamental principle of green chemistry. This can be achieved through reactions with high selectivity and yield, and by choosing reagents that are incorporated into the final product to the greatest extent possible. A patent for the production of 5-chlorothiophene-2-carboxylic acid describes a method that avoids excessive chlorination, thereby preventing the formation of difficult-to-separate byproducts and reducing waste.

By applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective in the long run.

Reactivity Profiles and Transformative Pathways of 3 Chlorothiophene 2 Carbonyl Chloride

Fundamental Electrophilic Properties and Acylating Potential

3-Chlorothiophene-2-carbonyl chloride is a potent acylating agent, a reactivity profile stemming from the high electrophilicity of its carbonyl carbon. The carbonyl carbon is rendered significantly electron-deficient by the strong electron-withdrawing effects of two adjacent atoms: the carbonyl oxygen and the chlorine atom of the acyl chloride group. This electronic arrangement makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. The compound's primary role in synthesis is to transfer the 3-chloro-2-thenoyl group to a nucleophilic substrate, a process known as acylation. This transformation is a cornerstone of its synthetic utility.

The chlorine atom at the 3-position of the thiophene (B33073) ring exerts a significant influence on the ring's electronic properties. Through its inductive effect, the electronegative chlorine atom withdraws electron density from the aromatic system. This deactivates the thiophene ring towards electrophilic aromatic substitution. However, this electron-withdrawing nature is crucial for stabilizing negatively charged intermediates that can form during certain reaction pathways. rsc.org Kinetic studies on related chlorothiophene systems have demonstrated that the electronic effects of substituents strongly impact the charge developed in the transition state of nucleophilic substitution reactions on the ring. rsc.org While the aromaticity of thiophene is less than that of benzene (B151609), it is sufficient to direct reactivity, and the presence of substituents like chlorine modifies this behavior predictably. wikipedia.org

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of this compound is nucleophilic acyl substitution. This reaction proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.comkhanacademy.org In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. khanacademy.org In the second step, the carbonyl pi bond is reformed, accompanied by the expulsion of the chloride ion, which is an excellent leaving group, to yield the final acylated product. masterorganicchemistry.comkhanacademy.org

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of amides. This transformation is particularly valuable in medicinal chemistry. A prominent example is its use as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. nih.govnewdrugapprovals.org In the final step of several synthetic routes to Rivaroxaban, this compound (or its parent carboxylic acid, which is converted to the acyl chloride in situ) is reacted with the primary amine group of an advanced oxazolidinone intermediate to form the terminal 3-chlorothiophene-2-carboxamide (B136292) moiety of the final drug molecule. chemicalbook.comthepharmajournal.com The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. nih.gov

This reactivity extends to other amine nucleophiles. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) is used to form the corresponding carbohydrazide (B1668358), a versatile precursor for other heterocyclic compounds. researchgate.net Similarly, it reacts with amino alcohols, such as (2S)-3-aminopropane-1,2-diol hydrochloride, to selectively acylate the amine group, forming N-((S)-2,3-dihydroxypropyl)-5-chlorothiophene-2-carboxamide (an isomer of the title compound). google.com

In line with the general reactivity of acyl chlorides, this compound is a suitable reagent for the synthesis of esters. It reacts with alcohols or phenols in a process known as esterification to yield the corresponding 3-chlorothiophene-2-carboxylate esters. This reaction typically requires the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the hydrogen chloride that is generated. While specific examples in peer-reviewed literature for this exact substrate are not as prevalent as for amide formation, the transformation is a fundamental and predictable application of its acylating power.

The high reactivity of this compound allows it to engage with a variety of nucleophiles beyond simple amines and alcohols. It can react with amino acids, where the nucleophilic amine group attacks the acyl chloride to form N-acylated derivatives. researchgate.net The compound is also sensitive to water and will hydrolyze to form the parent 3-Chlorothiophene-2-carboxylic acid. Furthermore, it serves as a reactant in the synthesis of novel apoptosis inducers, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, highlighting its utility with more complex nucleophilic precursors. chemicalbook.com

Interactive Table of Nucleophilic Acyl Substitution Reactions

Nucleophile Reagent/Conditions Product Type Example Application Citations
Primary Amine Base (e.g., Triethylamine), Dichloromethane (B109758) Amide Synthesis of Rivaroxaban nih.gov, thepharmajournal.com
Amino Alcohol Base, Toluene (B28343)/Water Amide Synthesis of Rivaroxaban intermediates google.com
Hydrazine Base, Solvent Carbohydrazide Synthesis of heterocyclic precursors researchgate.net
Alcohol Base (e.g., Pyridine) Ester General ester synthesis
Water Hydrolysis Carboxylic Acid Formation of parent acid
Oxadiazole Precursor Reaction with amidoxime Oxadiazole Synthesis of apoptosis inducers chemicalbook.com

Role in the Construction of Complex Molecular Architectures

Furthermore, its derivatives are used to construct other intricate heterocyclic systems. For example, it is a precursor for synthesizing 1,2,4-oxadiazoles, which have been investigated as novel inducers of apoptosis. chemicalbook.com This demonstrates the compound's value in creating diverse molecular scaffolds for drug discovery and development. The reactive handle of the acyl chloride allows for its strategic incorporation into multi-step syntheses, enabling the construction of larger, functional molecular architectures.

Cyclization and Annulation Reactions for Fused Heterocycles

This compound is a versatile building block in the synthesis of complex molecular architectures, particularly fused heterocyclic systems. Its reactivity, characterized by the presence of both an acyl chloride and a chlorinated thiophene ring, allows for sequential reactions that can build intricate polycyclic structures. Cyclization and annulation strategies involving this compound are key pathways to novel scaffolds of interest in medicinal and materials chemistry.

Synthesis of Thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones

A significant application of this compound is in the straightforward, two-step synthesis of thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. clockss.org This process demonstrates the utility of the compound in constructing fused tricyclic systems.

The synthesis begins with the C4-acylation of various 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones. clockss.org This initial step is conducted by treating the pyrazolin-5-one with this compound in the presence of calcium hydroxide (B78521) (Ca(OH)₂) while refluxing in 1,4-dioxane. clockss.org This reaction, known as the 'Jensen'-method, yields the key intermediate, a 4-(3-chlorothiophene-2-carbonyl)pyrazol-5-ol. clockss.org

In the second step, the isolated 4-aroylpyrazol-5-ol intermediate undergoes an intramolecular cyclization. clockss.org This ring-closing reaction is successfully achieved using sodium hydride (NaH) in a dimethylformamide (DMF) solvent, which facilitates the formation of the fused pyranone ring, yielding the final thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one product. clockss.org

Table 1: Two-Step Synthesis of Thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones

Step Reaction Type Reactants Reagents/Conditions Product
1 C4-Acylation This compound + 2-Pyrazolin-5-one Calcium hydroxide, 1,4-Dioxane (reflux) 4-(3-chlorothiophene-2-carbonyl)pyrazol-5-ol

| 2 | Intramolecular Cyclization | 4-(3-chlorothiophene-2-carbonyl)pyrazol-5-ol | Sodium hydride, Dimethylformamide (DMF) | Thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one |

Exploration of Other Polycyclic Systems

The synthetic strategy used to produce thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones is not limited to this compound and has been adapted for the exploration of other polycyclic systems. clockss.org By substituting this compound with other ortho-haloaroyl chlorides, a variety of analogous fused heterocyclic systems can be accessed using the same two-step methodology involving C4-acylation followed by cyclization. clockss.org

This versatility has been demonstrated in the synthesis of related structures such as:

Chromeno[2,3-c]pyrazol-4(1H)-ones: Synthesized using 2-fluorobenzoyl chloride or 2-chlorobenzoyl chloride as the starting acyl chloride. clockss.org

wisdomlib.orgBenzothieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones: Prepared from 3-chloro-1-benzothiophene-2-carbonyl chloride. clockss.org

Furthermore, research on the reactivity of the closely related compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, has shown its utility in forming a wide array of heterocyclic compounds, including β-lactams, oxazoles, and imidazoles. wisdomlib.orgresearchgate.net These findings highlight the broader potential of ortho-chlorinated thiophene carbonyl chlorides as precursors for diverse and complex polycyclic and heterocyclic structures. wisdomlib.org

Table 2: Versatility of the Acylation-Cyclization Method for Polycyclic Systems

Starting Acyl Chloride Resulting Fused Polycyclic System Reference
This compound Thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one clockss.org
2-Fluorobenzoyl chloride Chromeno[2,3-c]pyrazol-4(1H)-one clockss.org
2-Chlorobenzoyl chloride Chromeno[2,3-c]pyrazol-4(1H)-one clockss.org

Table of Mentioned Compounds

Compound Name
This compound
Thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one
2-Pyrazolin-5-one
Calcium hydroxide
1,4-Dioxane
4-(3-chlorothiophene-2-carbonyl)pyrazol-5-ol
Sodium hydride
Dimethylformamide
Chromeno[2,3-c]pyrazol-4(1H)-one
2-Fluorobenzoyl chloride
2-Chlorobenzoyl chloride
wisdomlib.orgBenzothieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one
3-Chloro-1-benzothiophene-2-carbonyl chloride
3-chlorobenzo[b]thiophene-2-carbonyl chloride
β-Lactam
Oxazole (B20620)

Strategic Applications in Advanced Organic Synthesis

Indispensable Role as a Chemical Building Block

3-Chlorothiophene-2-carbonyl chloride serves as a crucial building block in organic chemistry. chemicalbook.comsimsonpharma.com The reactivity of the acyl chloride functional group allows it to readily participate in nucleophilic acyl substitution reactions. libretexts.org This enables the straightforward formation of esters, amides, and other carbonyl derivatives. The presence of the 3-chloro substituent on the thiophene (B33073) ring influences the electronic properties and reactivity of the molecule, making it a specific and valuable precursor for introducing the 3-chlorothienyl-2-carbonyl moiety into larger, more complex structures. Its utility is demonstrated in the synthesis of novel apoptosis inducers, such as certain 1,2,4-oxadiazole (B8745197) derivatives. chemicalbook.com

The compound's physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₂Cl₂OS
Molecular Weight 181.04 g/mol
CAS Number 86427-02-3
Melting Point 43-44 °C
Boiling Point 113 °C at 0.5 mmHg
Density 1.543 g/cm³ (Predicted)

Data sourced from multiple references. chemicalbook.comsimsonpharma.comsigmaaldrich.comsynquestlabs.com

Contributions to Pharmaceutical and Agrochemical Development

The structural motifs derived from substituted thiophenes are integral to numerous bioactive compounds. Consequently, this compound and its isomers are important intermediates in the development of pharmaceuticals and agrochemicals. google.com

Halogenated thiophene carbonyl chlorides are key components in the synthesis of various APIs. google.comgoogle.com Their ability to form stable amide bonds is a critical step in constructing the final active molecule.

In the synthesis of the anticoagulant drug Rivaroxaban, the direct precursor used is the isomeric compound, 5-chlorothiophene-2-carbonyl chloride. google.comgoogle.comgoogleapis.comnih.govgoogleapis.com Multiple patented processes describe the condensation of 5-chlorothiophene-2-carbonyl chloride with the appropriate amine intermediate to form the final Rivaroxaban molecule. google.comgoogleapis.com this compound, however, is identified as "Rivaroxaban Impurity 135" and "Rivaroxaban Related Compound 2," indicating its presence as a potential impurity in the manufacturing process of this widely used anticoagulant. chemicalbook.com

Thiophene-based structures are also found in modern agrochemicals. For instance, thiophene-2-carbonyl chloride is a known intermediate in the preparation of the nematicide Tioxazafen. google.com While the direct application of this compound in Tioxazafen synthesis is not explicitly documented in the available literature, the established use of its parent compound highlights the importance of the thiophene carbonyl chloride scaffold in creating such agrochemicals. google.com

Research into new insecticides has utilized halogenated 2-thiophenecarboxylic acid derivatives as essential building blocks. beilstein-journals.org For example, Dow AgroSciences has investigated a family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides with specific activities against pests like aphids, mites, and whiteflies. beilstein-journals.org The synthesis of these complex insecticides required the development of manufacturing routes for precursors such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride. beilstein-journals.org These compounds serve to introduce the C-ring portion of the final insecticidal products. beilstein-journals.org The utility of these related structures underscores the potential role of this compound as a building block for analogous, highly targeted insecticides.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Utility in the Preparation of Specialized Organic Materials

The applications of this compound extend beyond bioactive compounds into the realm of materials science. The precursor to the title compound, 3-chlorothiophene-2-carboxylic acid, has been used as a ligand to synthesize novel transition metal complexes with copper (II), cobalt (II), and nickel (II). mdpi.com These types of carboxylate complexes are studied for their potential in catalysis and as optoelectronic materials. mdpi.com Furthermore, related chlorinated thiophene derivatives, such as 2,5-dibromo-3-chlorothiophene, are used in the synthesis of highly efficient, wide-bandgap polymer semiconductors for applications in organic solar cells. ossila.com This illustrates the value of the chlorothiophene framework in creating advanced organic materials.

Contributions to Structure-Activity Relationship (SAR) Studies via Derivatization

The chemical reactivity of this compound, particularly the acyl chloride functional group, makes it a valuable starting scaffold for the synthesis of diverse compound libraries. Through derivatization, medicinal chemists can systematically alter the molecular structure and investigate the resulting effects on biological activity. This process is fundamental to establishing Structure-Activity Relationships (SAR), which are crucial for optimizing lead compounds into potent and selective drug candidates. The thiophene ring itself is a well-regarded pharmacophore due to its aromatic nature and the ability of the sulfur atom to engage in hydrogen bonding, which can enhance interactions with biological targets. mdpi.com

The general strategy for derivatization involves reacting this compound with a wide array of nucleophiles, such as amines or alcohols, to generate a library of amides and esters. Each new derivative possesses a unique set of physicochemical properties, such as size, lipophilicity, and hydrogen bonding capability, which in turn influences its interaction with a specific biological target, be it an enzyme or a receptor.

Detailed Research Findings

Research into the derivatization of thiophene-based compounds has provided significant insights into how structural modifications influence biological activity. While specific and extensive SAR studies commencing directly from this compound are not broadly published, the principles of derivatization from closely related thiophene carbonyl chlorides and carboxylic acids are well-documented and directly applicable. These studies serve as a blueprint for the potential SAR explorations enabled by this specific reagent.

For instance, in the development of anticancer agents, thiophene carboxamide scaffolds are of significant interest. mdpi.comnih.gov The synthesis of a series of thiophene carboxamides and subsequent evaluation of their antiproliferative effects against various cancer cell lines allows for the elucidation of key structural requirements for cytotoxicity. mdpi.com For example, a study on thiophene carboxamide derivatives as potential anticancer agents mimicking Combretastatin A-4 (CA-4) revealed that the nature and substitution pattern of the aryl group attached to the carboxamide nitrogen are critical for activity. mdpi.com

In a hypothetical SAR study starting from this compound, a library of amide derivatives could be synthesized by reacting it with various substituted anilines. The resulting 3-chloro-N-arylthiophene-2-carboxamides could then be screened for a specific biological activity, for instance, inhibition of a particular kinase.

The following interactive data table illustrates a hypothetical SAR study on a series of 3-chloro-N-arylthiophene-2-carboxamides as kinase inhibitors. The IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are used to quantify the potency of each derivative.

Hypothetical SAR of 3-Chloro-N-arylthiophene-2-carboxamides as Kinase Inhibitors

CompoundAryl Substituent (R)Kinase Inhibition (IC₅₀, µM)Notes on SAR
1aPhenyl15.2Baseline activity.
1b4-Methylphenyl10.5Small electron-donating group slightly improves activity.
1c4-Methoxyphenyl8.1Stronger electron-donating group further enhances potency.
1d4-Chlorophenyl25.8Electron-withdrawing group at the para position is detrimental to activity.
1e3-Chlorophenyl18.4Positional isomer of the electron-withdrawing group shows slightly better activity than the para-substituted analog.
1f4-Fluorophenyl22.1Halogen substitution with fluorine is also unfavorable for activity.

From this hypothetical data, a preliminary SAR can be deduced:

Electronic Effects: Electron-donating substituents on the N-aryl ring, such as methyl and methoxy (B1213986) groups, appear to be favorable for kinase inhibition, suggesting that increased electron density on the aryl ring may enhance binding to the target.

Steric and Positional Effects: The position of the substituent on the aryl ring also plays a role, as seen in the difference between compounds 1d and 1e.

This type of systematic derivatization and subsequent biological evaluation is fundamental to the drug discovery process. It allows researchers to build a comprehensive understanding of the pharmacophore and to rationally design more potent and selective inhibitors. The versatility of this compound as a starting material facilitates the rapid generation of such compound libraries, thereby accelerating the identification of promising new therapeutic agents.

Similarly, in the pursuit of novel dual inhibitors of thrombin and Factor Xa, the introduction of a chlorothienyl carboxamide moiety was found to significantly enhance anti-Xa activity. acs.org This finding underscores the impactful role that derivatization of a thiophene scaffold can play in modulating the selectivity and potency of enzyme inhibitors.

Analytical Methodologies and Characterization Techniques

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable tools for probing the molecular structure of 3-Chlorothiophene-2-carbonyl chloride, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the two aromatic protons on the thiophene (B33073) ring are expected to appear as distinct signals in the downfield region, typically between 7.0 and 8.0 ppm. The proton at the 5-position would likely resonate at a slightly different chemical shift compared to the proton at the 4-position due to their differing proximity to the electron-withdrawing carbonyl chloride and chloro substituents. The coupling between these two adjacent protons would result in a doublet for each signal, with a coupling constant characteristic of ortho-coupling in a thiophene ring.

¹³C NMR: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The carbonyl carbon of the acid chloride group is expected to have a characteristic resonance in the highly deshielded region of the spectrum, typically between 160 and 170 ppm. The four carbon atoms of the thiophene ring would also exhibit distinct signals. The carbon atom bonded to the chlorine (C3) and the carbon atom of the carbonyl group (C2) would be significantly influenced by these substituents. The remaining two thiophene carbons (C4 and C5) would also have characteristic chemical shifts. For the related compound, 3-chlorothiophene (B103000), the carbon chemical shifts have been reported, providing a basis for predicting the shifts in this compound. uni.lu

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H47.0 - 8.0 (d)C4: ~125-130
H57.0 - 8.0 (d)C5: ~127-132
--C2: ~135-140
--C3: ~130-135
--C=O: ~160-170
This table presents predicted NMR data based on general principles and data from related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in its IR spectrum is the carbonyl (C=O) stretching vibration of the acid chloride. This band is typically observed at a high frequency, generally in the range of 1770-1815 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom attached to the carbonyl group. rsc.org

Other characteristic absorptions would include those corresponding to the C-Cl stretching vibration, typically found in the region of 800-600 cm⁻¹, and the various stretching and bending vibrations of the thiophene ring. The C=C stretching vibrations of the thiophene ring usually appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹.

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Acid Chloride)1770 - 1815 (strong)
C-Cl800 - 600
C=C (Thiophene)1600 - 1400
C-H (Aromatic)> 3000
This table summarizes the expected IR absorption bands for this compound.

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are crucial for assessing the purity of this compound, separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it suitable for analyzing this compound and its potential impurities. A reversed-phase HPLC method, using a C18 column, is commonly employed. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation. Detection is often performed using a UV detector, set at a wavelength where the thiophene chromophore exhibits strong absorbance. This method allows for the sensitive detection and quantification of impurities, providing a detailed impurity profile of the sample.

Gas Chromatography (GC) in Reaction Monitoring and Product Analysis

Gas Chromatography (GC) is a powerful tool for monitoring the progress of reactions that synthesize this compound and for analyzing the purity of the final product, provided the compound is sufficiently volatile and thermally stable. When coupled with a flame ionization detector (FID), GC can provide quantitative information about the composition of a sample. For a more definitive identification of the separated components, GC is often coupled with a mass spectrometer (GC-MS). The choice of the GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is critical for achieving good separation of the analyte from any impurities. The oven temperature program is optimized to ensure efficient separation within a reasonable analysis time.

Mass Spectrometry for Molecular Weight Confirmation and Structural Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Upon ionization, typically by electron impact (EI) in GC-MS, the molecule will form a molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in an [M+2]⁺ peak with about two-thirds the intensity of the [M]⁺ peak (for a molecule with two chlorine atoms), and an [M+4]⁺ peak.

Future Research Trajectories and Broader Perspectives

Innovations in Sustainable Synthesis of Thiophene-based Acyl Chlorides

The traditional synthesis of acyl chlorides, often relying on reagents like thionyl chloride or phosphorus chlorides, presents environmental and safety challenges. libretexts.org Future research is increasingly directed towards greener and more efficient synthetic methodologies. A key trend is the development of one-pot and multicomponent reactions, which enhance efficiency and reduce waste by minimizing intermediate separation steps. nih.govnih.gov

A significant advancement lies in the adoption of catalytic liquid-phase aerobic oxidation. acs.org For instance, a more cost-effective and sustainable process for preparing thiophene-2-carbonyl chloride has been developed that utilizes this approach, moving away from stoichiometric and waste-generating reagents. acs.org This method, combined with the use of reusable strong protic acid resin catalysts for the initial acylation step, eliminates the need for aqueous workups and reduces waste streams. acs.org

Furthermore, research into alternative and safer reagents is gaining traction. Environmentally sustainable strategies include the use of inexpensive and safe thiol surrogates like potassium ethyl xanthogenate (EtOCS₂K) in aqueous media, representing a significant step in green chemistry. organic-chemistry.org Electrochemical methods also present a promising frontier. An electrochemical reduction approach has been demonstrated for the synthesis of thioesters from acyl chlorides and sulfinic acids, which circumvents the use of toxic and malodorous thiols. rsc.org These innovative synthetic routes are crucial for making thiophene-based acyl chlorides more accessible and their production more environmentally benign.

Unveiling Novel Reactivity Patterns and Catalytic Transformations

The reactivity of 3-chlorothiophene-2-carbonyl chloride is primarily governed by the nucleophilic addition-elimination mechanism at the acyl chloride group. chemguide.co.uklibretexts.org However, future research aims to uncover and harness more complex and selective transformations. The interaction of the thiophene (B33073) ring with transition metals is a particularly fertile ground for discovering new reactivity, potentially leading to products derived from partial reduction or C-S bond cleavage. researchgate.net

Modern catalysis offers tools to unlock these novel pathways. For example, nickel- and palladium-based catalysts are being used to develop new cross-coupling polycondensation reactions for synthesizing thiophene-based polymers, which can proceed through C-S bond cleavage. rsc.org The development of metal-catalyzed heterocyclization of sulfur-containing alkynes provides a direct and atom-economical route to substituted thiophenes, showcasing the power of catalytic innovation. nih.gov

Moreover, the inherent reactivity of the molecule makes it a valuable building block for creating complex molecular architectures. Research has shown that related compounds like 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be used to synthesize a diverse range of other heterocyclic compounds, including medically relevant β-lactams and oxazoles. wisdomlib.org Exploring these transformations with this compound could yield novel scaffolds for various applications.

Expanding the Applicability in Contemporary Drug Discovery and Materials Science

The thiophene nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.orgnih.gov Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.netbohrium.com Future research will focus on leveraging this compound as a starting material to build libraries of new chemical entities for drug discovery programs. bohrium.com A pertinent example is the synthesis of transition metal complexes from 3-chlorothiophene-2-carboxylic acid, a close derivative, which have shown potential as anticancer agents. mdpi.com

In the realm of materials science, thiophene-based compounds are integral to the development of organic electronics, including photoactive polymers, organic light-emitting diodes (OLEDs), and semiconductors. nih.govacs.orginnovations-report.com The future will see an expansion of these applications into new areas. For example, thiophene derivatives are being designed as high-performance electrode materials for sodium-ion batteries, demonstrating high reversible capacity and excellent stability. rsc.org Another innovative application is their use as ligands to passivate defects and enhance the optical properties of perovskite nanocrystals, leading to the creation of highly luminescent and stable materials for next-generation lighting and displays. nih.gov

Computational Chemistry and Theoretical Investigations into Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental research. researchgate.net Future investigations will increasingly rely on theoretical studies to predict and understand the behavior of this compound and its derivatives. DFT can be used to investigate reaction mechanisms in detail, such as the unimolecular pyrolysis or oxidation of the thiophene ring. acs.orgresearchgate.net

A key area of focus is the elucidation of complex catalytic cycles and the origins of selectivity. nih.gov For instance, DFT studies can model the interaction between a substrate, catalyst, and reagents to explain why a particular product is formed, as demonstrated in studies of NHC-catalyzed annulation reactions. nih.gov This predictive power is crucial for designing more efficient and selective catalysts. Furthermore, computational methods are vital for predicting the optoelectronic and electrochemical properties of new thiophene-based materials, guiding the synthesis of next-generation organic electronics. researchgate.net Theoretical investigations can also shed light on structural phenomena, such as the ring-flip disorder observed in the crystal structures of some thiophene-3-carbonyl derivatives, providing a deeper understanding of their solid-state behavior. mdpi.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-chlorothiophene-2-carbonyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) under anhydrous reflux conditions . Alternative methods include Friedel-Crafts acylation with AlCl₃ as a catalyst, though this requires rigorous moisture control to prevent hydrolysis of the acyl chloride group . Key parameters affecting yield include reaction temperature (60–80°C for SOCl₂), stoichiometric excess of chlorinating agent (1.5–2.0 equivalents), and inert atmosphere to minimize side reactions. Post-synthesis purification via fractional distillation or chromatography is critical for isolating high-purity (>97%) product .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the thiophene ring (δ 7.2–7.8 ppm for protons, δ 125–140 ppm for carbons) and the carbonyl chloride group (δ ~170 ppm) .
  • LC-MS/HRMS : Validates molecular weight (C₅HCl₂OS, 182.99 g/mol) and detects impurities .
  • FT-IR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) .

Q. What are the critical storage and handling protocols for this compound?

Store at 2–4°C in airtight, moisture-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis. Use in a fume hood with PPE (gloves, goggles, lab coat) due to its corrosive and moisture-sensitive nature. Avoid contact with water, alcohols, or amines, which trigger vigorous reactions .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing chlorine at the 3-position and the carbonyl chloride group activate the thiophene ring toward electrophilic substitution while directing nucleophiles (e.g., amines, alcohols) to the 2- and 5-positions. Steric hindrance from the chlorine reduces reactivity at the 3-position, favoring regioselective amidation or esterification at the carbonyl group. Computational studies (DFT) suggest a lower activation energy for nucleophilic attack at the carbonyl carbon compared to aryl chlorides, making it highly reactive in SN2 mechanisms .

Q. What are the common stability challenges of this compound under varying experimental conditions?

  • Hydrolysis : Rapid degradation in aqueous media (t₁/₂ <1 hr at 25°C), forming 3-chlorothiophene-2-carboxylic acid.
  • Thermal Decomposition : Degrades above 80°C, releasing HCl and forming polymeric byproducts.
  • Light Sensitivity : UV exposure accelerates decomposition; amber glassware is recommended for long-term storage .

Q. How can researchers resolve contradictions in reported reactivity data for thiophene-based acyl chlorides?

Discrepancies in reactivity (e.g., Friedel-Crafts vs. nucleophilic substitution yields) often arise from solvent polarity, catalyst loading, or competing side reactions. Systematic studies using kinetic profiling (e.g., in situ IR) and control experiments (e.g., deuterated solvents) can isolate variables. For example, AlCl₃ may promote both acylation and undesired ring chlorination, requiring precise stoichiometric control .

Q. What role does this compound play in fragment-based drug design?

This compound serves as a key intermediate in synthesizing pharmacophores. For example, it reacts with cyclobutyl amines to form VUF25568, a thiophene-carboxamide with potential bioactivity. The chlorine atom enhances lipophilicity and metabolic stability, while the carbonyl chloride enables rapid conjugation with nucleophilic fragments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.